Enzymatic Potency Comparison: AZD5248 vs. GSK2793660 and Brensocatib (AZD7986)
AZD5248 exhibits moderate nanomolar inhibitory potency against human DPP1, with a reported IC50 of 44 nM . This potency is substantially lower than that of GSK2793660, an irreversible DPP1 inhibitor with an IC50 range of 0.43–1 nM . Conversely, AZD5248 demonstrates superior potency relative to brensocatib (AZD7986), a reversible DPP1 inhibitor, which shows a pIC50 of 6.85 (equivalent to approximately 141 nM IC50) against human DPP1 in enzymatic assays [1]. Thus, AZD5248 occupies an intermediate potency position among DPP1 inhibitors, making it a useful comparator for structure-activity relationship (SAR) studies.
| Evidence Dimension | Human DPP1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | AZD5248: IC50 = 44 nM |
| Comparator Or Baseline | GSK2793660: IC50 = 0.43–1 nM; Brensocatib (AZD7986): IC50 ≈ 141 nM (pIC50 6.85) |
| Quantified Difference | AZD5248 is ~44-100× less potent than GSK2793660; AZD5248 is ~3.2× more potent than brensocatib |
| Conditions | Human recombinant DPP1 enzyme assay; fluorometric detection using Gly-Arg-AMC substrate |
Why This Matters
Potency tiering informs the selection of appropriate positive and negative controls in enzymatic screening cascades and enables benchmarking of novel DPP1 inhibitors against established reference compounds.
- [1] BindingDB. Entry BDBM50195235: AZD7986 (Brensocatib). Accessed 2026. View Source
